Product packaging for 14-Thioglycolamido-7,8-dihydromorphinone(Cat. No.:CAS No. 139292-26-5)

14-Thioglycolamido-7,8-dihydromorphinone

Cat. No.: B148461
CAS No.: 139292-26-5
M. Wt: 374.5 g/mol
InChI Key: IFWCCHXFUMLVAF-ZWIYRELYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Thioglycolamido-7,8-dihydromorphinone (TAMO) is a specialized irreversible affinity ligand designed for opioid receptor research. Its primary research value lies in its covalent and selective binding to the mu-opioid receptor (MOP) site . Studies using bovine striatal membranes have demonstrated that incubation with this compound results in a wash-resistant inhibition of the binding of the mu-selective peptide [³H]DAMGO, indicating irreversible receptor binding . This covalent interaction is supported by a marked decrease in the Bmax value for [³H]DAMGO binding without a change in the Kd value, confirming a reduction in the number of available binding sites rather than a change in binding affinity . The mechanism of action involves the compound's thioglycolamido group forming a disulfide bond with the receptor. This covalent binding is partially reversible upon the addition of the reducing reagent dithiothreitol (DTT), a characteristic that can be utilized in experimental protocols . Pre-incubation of membranes with mu-opioid receptor ligands protects the binding sites from alkylation by this compound, confirming its target specificity at the mu-opioid receptor . This compound is presented as a high-purity chemical tool for investigating the structure and function of opioid receptors and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22N2O4S B148461 14-Thioglycolamido-7,8-dihydromorphinone CAS No. 139292-26-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139292-26-5

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

N-[(4R,4aS,7aR)-9-hydroxy-3-methyl-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl]-2-sulfanylacetamide

InChI

InChI=1S/C19H22N2O4S/c1-21-7-6-18-15-10-2-3-11(22)16(15)25-17(18)12(23)4-5-19(18,13(21)8-10)20-14(24)9-26/h2-3,13,17,22,26H,4-9H2,1H3,(H,20,24)/t13-,17+,18?,19-/m1/s1

InChI Key

IFWCCHXFUMLVAF-ZWIYRELYSA-N

SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS

Isomeric SMILES

CN1CCC23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS

Canonical SMILES

CN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)NC(=O)CS

Synonyms

14-beta-(thioglycolamido)-7,8-dihydromorphinone
14-thioglycolamido-7,8-dihydromorphinone
TAMO

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of 14 Thioglycolamido 7,8 Dihydromorphinone

Opioid Receptor Binding Kinetics and Affinity Profiling

Mu Opioid Receptor Selectivity and Potency

14-Thioglycolamido-7,8-dihydromorphinone, also known as TAMO, demonstrates a high degree of selectivity and potency for the mu (μ) opioid receptor. nih.gov In competitive binding assays using bovine striatal membranes, the compound effectively inhibits the binding of the μ-selective peptide [³H][D-Ala2,(Me)Phe4,Gly(ol)5]-enkephalin (DAMGO). nih.gov Further studies have shown that the μ-opioid binding sites are protected from alkylation by TAMO when incubated with other μ-ligands, but not with ligands for the delta or kappa receptors, confirming its selectivity for the mu receptor. nih.gov

In functional assays, such as the mouse tail-flick test, TAMO exhibits significant antinociceptive (pain-relieving) properties. When administered intracerebroventricularly, it was found to be 11.6 times more potent than morphine in producing short-term analgesia. nih.gov This heightened potency underscores the impact of the 14-thioglycolamido substitution on the compound's interaction with the μ-opioid receptor. nih.gov

Comparative Potency in Mouse Tail-Flick Assay
CompoundRelative Potency (vs. Morphine)Primary Receptor Target
This compound (TAMO)11.6x more potentMu (μ) Opioid Receptor
Morphine1x (Reference)Mu (μ) Opioid Receptor

Delta and Kappa Opioid Receptor Interaction Assessment

Research indicates that this compound has minimal interaction with delta (δ) and kappa (κ) opioid receptors. In binding studies, the presence of delta or kappa ligands did not protect the mu receptor binding sites from being affected by TAMO. nih.gov Furthermore, in functional studies, the antinociceptive effects of TAMO were not blocked by a delta-selective antagonist. nih.gov Pretreatment with TAMO also did not affect the analgesia produced by delta-selective or kappa-selective agonists. nih.gov This lack of significant binding and functional activity at delta and kappa receptors highlights the compound's specific affinity for the mu opioid receptor subtype. nih.govnih.gov

Covalent Binding Mechanism to Opioid Receptors

A key feature of this compound's interaction with the mu opioid receptor is its ability to form a covalent bond. nih.gov This is evidenced by several experimental findings. Incubating neuronal membranes with the compound results in a "wash-resistant" inhibition of binding for the mu-selective ligand DAMGO, meaning the inhibitory effect persists even after washing the membranes. nih.govresearchgate.net

Functional Characterization at Opioid Receptor Subtypes

Agonist and Antagonist Efficacy in Receptor Activation Assays

The functional profile of this compound is complex, exhibiting both agonist and antagonist properties at the mu opioid receptor, a characteristic often referred to as a "dual-acting" ligand. nih.gov

In short-term functional assays, it behaves as a potent agonist. Intracerebroventricular administration produces a rapid-onset antinociceptive effect that is significantly more potent than morphine. nih.gov This agonist activity is confirmed by the fact that its analgesic effects can be blocked by the mu-selective antagonist, beta-funaltrexamine. nih.gov

However, following the initial agonist effect, the compound demonstrates long-term antagonist activity. Pretreatment with TAMO leads to a time-dependent and dose-dependent antagonism of the antinociceptive effects of subsequently administered morphine, as well as its own short-term agonist effects. nih.gov This antagonistic phase can begin hours after administration and last for up to 48 hours. nih.gov This suggests that the initial agonist action is followed by a prolonged period of receptor inactivation, likely due to the covalent binding that prevents further activation by other mu agonists. nih.govnih.gov

Functional Profile of this compound (TAMO)
TimeframeObserved EffectPharmacological ClassificationReceptor Target
Short-Term (Minutes to Hours)Produces potent antinociceptionAgonistMu (μ) Opioid Receptor
Long-Term (8 to 48 Hours Post-Pretreatment)Antagonizes morphine-induced antinociceptionAntagonistMu (μ) Opioid Receptor

Ligand-Induced Receptor Desensitization and Internalization

Currently, there is limited specific information available in the scientific literature detailing the processes of ligand-induced receptor desensitization and internalization for this compound. While opioid receptor desensitization and internalization are known regulatory mechanisms that can be triggered by agonist binding, the specific effects of this dual-acting, covalently-binding compound on these cellular processes have not been extensively characterized. nih.govescholarship.org

Generally, agonist-induced activation of G protein-coupled receptors, like the mu-opioid receptor, can lead to their phosphorylation by G protein-coupled receptor kinases (GRKs). escholarship.org This phosphorylation can promote the binding of β-arrestins, which uncouple the receptor from its G protein and can target it for internalization into endosomes. nih.gov Some opioids are known to induce robust receptor internalization, while others, like morphine, are less effective at doing so. nih.govnih.gov The unique covalent binding and dual agonist/antagonist nature of this compound suggest its effects on receptor trafficking may be atypical, but further research is required to elucidate these specific molecular events.

G Protein-Coupled Signaling Modulation (e.g., GTPγS Binding)

The activation of G protein-coupled receptors (GPCRs), such as the mu-opioid receptor, by an agonist initiates a signaling cascade that begins with the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated G protein alpha subunit. A common in vitro method to assess this primary step of receptor activation is the GTPγS binding assay. In this assay, a non-hydrolyzable analog of GTP, [³⁵S]GTPγS, is used to measure the extent of G protein activation stimulated by a ligand.

While specific GTPγS binding data for this compound is not extensively detailed in publicly available literature, its demonstrated role as a mu-opioid agonist implies that it does promote the binding of GTPγS to Gα subunits upon binding to the receptor. Studies on similar morphinone (B1233378) derivatives have shown that such compounds can effectively stimulate [³⁵S]GTPγS binding in cell membranes expressing mu-opioid receptors. This G protein activation is the critical first step that leads to downstream cellular responses. The potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound in stimulating GTPγS binding would be crucial parameters in fully characterizing its G protein signaling profile.

Beta-Arrestin Recruitment Dynamics

Currently, there is a lack of specific research findings detailing the beta-arrestin recruitment dynamics for this compound. Investigating its capacity to promote the interaction between the mu-opioid receptor and beta-arrestin isoforms (β-arrestin 1 and β-arrestin 2) would be essential to understand its potential for inducing receptor desensitization and tolerance, as well as its propensity to engage in biased signaling. Assays such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme-Linked Immunosorbent Assay (ELISA)-based methods are commonly employed to quantify beta-arrestin recruitment.

Modulation of Intracellular Signaling Pathways (e.g., cAMP, ERK1/2)

The activation of G proteins by opioid agonists leads to the modulation of various intracellular signaling pathways. For mu-opioid receptors, which typically couple to Gαi/o proteins, a primary consequence of activation is the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This reduction in cAMP influences the activity of downstream effectors like Protein Kinase A (PKA).

Furthermore, opioid receptor activation can also modulate the Mitogen-Activated Protein Kinase (MAPK) cascade, including the phosphorylation and activation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2). The signaling pathways leading to ERK1/2 activation can be complex, involving both G protein-dependent and beta-arrestin-dependent mechanisms.

Structure Activity Relationship Sar Studies of 14 Thioglycolamido 7,8 Dihydromorphinone Derivatives

Impact of the 14-Position Substitution on Receptor Recognition and Efficacy

The substituent at the 14-position plays a critical role in modulating the pharmacological activity of dihydromorphinone derivatives. This position can accommodate a wide variety of functional groups, leading to compounds ranging from potent agonists to selective, irreversible antagonists.

The introduction of a thioglycolamido group at the 14β-position confers a unique pharmacological profile, primarily characterized by its ability to form covalent bonds with the opioid receptor. The key structural determinant of this group is the terminal sulfhydryl (-SH) moiety.

Research on 14β-aminomorphinone derivatives containing a sulfhydryl group has shown that these compounds can act as affinity labels for the μ-opioid receptor (MOR). nih.gov The thiol group is capable of forming a disulfide bond with a cysteine residue within the receptor's binding site through oxidative coupling. nih.gov This covalent interaction results in a prolonged, wash-resistant inhibition of receptor function. nih.gov

Studies involving the disulfide dimer of 14-thioglycolamido-7,8-dihydromorphinone, known as TAMO, provide strong evidence for this mechanism. TAMO, and its related thiol monomer, demonstrated wash-resistant inhibition of μ-opioid binding. This inhibition could be partially reversed by the addition of the reducing agent dithiothreitol (B142953) (DTT), which is consistent with the cleavage of a disulfide bond between the ligand and the receptor. nih.gov Scatchard analysis of binding experiments showed that these ligands cause a significant decrease in the number of available binding sites (Bmax) without affecting the binding affinity (Kd) of the remaining receptors, a hallmark of irreversible antagonism. nih.gov This covalent binding mechanism leads to long-lasting μ-opioid receptor antagonism. nih.govnih.gov

Structural FeatureRole in Receptor InteractionPharmacological Outcome
Terminal Sulfhydryl (-SH) Group Forms disulfide bonds with cysteine residues in the MOR binding pocket.Covalent, irreversible binding.
Amide Linker Positions the thiol group appropriately for interaction with the receptor.Facilitates efficient covalent labeling.
14β-Configuration Orients the substituent for optimal access to the binding site.Ensures proper alignment for covalent interaction.

The activity of the 14-thioglycolamido group is best understood in comparison to other substituents at the same position. The size, shape, and chemical nature of the C14-substituent can drastically alter the ligand's interaction with opioid receptors, shifting its profile from agonist to antagonist.

14-Hydroxy Group: The presence of a 14-hydroxyl group, as seen in oxymorphone, generally leads to potent μ-opioid agonism. Compared to its 14-unsubstituted counterpart, hydromorphone, oxymorphone displays a higher binding affinity for the μ-opioid receptor. zenodo.org

14-Alkoxy Groups: Replacing the hydroxyl with small alkoxy groups can further enhance agonist potency. For instance, 14-O-methyloxymorphone exhibits a significant increase in binding affinity at all three opioid receptors (μ, δ, and κ) and is reported to be up to 400 times more potent than morphine. nih.govencyclopedia.pub Further extension of the alkyl chain can lead to exceptionally potent compounds like 14-methoxymetopon. nih.gov

14-Cinnamoylamino Groups: Similar to the thioglycolamido substituent, bulky cinnamoylamino groups can produce potent and selective μ-opioid receptor antagonists. nih.gov Compounds like MET-CAMO (5β-methyl-14β-[(p-nitrocinnamoyl)amino]-7,8-dihydromorphinone) have been shown to act as irreversible antagonists. nih.gov This suggests that a large, rigid substituent at the 14-position can confer an antagonist profile, with the potential for irreversible binding if a reactive group is present.

The following table summarizes the influence of different C14-substituents on the pharmacological profile of 7,8-dihydromorphinone derivatives.

Compound/Derivative ClassC14-SubstituentReceptor Affinity (Ki, nM) at MORPredominant Pharmacological Profile
Hydromorphone-H~0.6Potent Agonist
Oxymorphone-OH~0.25Potent Agonist
14-O-Methyloxymorphone-OCH₃0.10Very Potent Agonist
14-Cinnamoylamino Derivatives-(NH)-CO-CH=CH-ArylVaries (often low nM)Potent, often Irreversible Antagonists
14-Thioglycolamido Derivatives-(NH)-CO-CH₂-SHNot specifiedCovalent/Irreversible Antagonist

Note: Kᵢ values are approximate and can vary based on assay conditions. nih.govzenodo.org

Influence of the Dihydromorphinone Scaffold on Opioid Receptor Interactions

The 7,8-dihydromorphinone structure serves as a rigid scaffold that correctly orients the key pharmacophoric elements for interaction with opioid receptors. Saturation of the 7,8-double bond to form the "dihydro" scaffold generally results in an increase in analgesic action compared to the unsaturated analogues like morphine. painphysicianjournal.com

The core morphinan (B1239233) structure is responsible for anchoring the ligand within a highly conserved binding pocket. nih.gov Key interactions include:

The Protonated Tertiary Amine (N-17): This positively charged nitrogen forms a crucial ionic interaction with a highly conserved aspartate residue (Asp147 in the MOR) in the third transmembrane helix of the receptor. nih.govplos.org This interaction is considered a primary anchor point for virtually all morphinan-based opioids.

The Phenolic Hydroxyl Group (C-3): This group typically forms a hydrogen bond network, often mediated by water molecules, with a histidine residue (His297 in the MOR) in the sixth transmembrane helix. nih.govplos.org This interaction is vital for high-affinity binding and agonist activity.

The rigid, multi-ring structure of the dihydromorphinone scaffold holds these key functional groups in a precise three-dimensional arrangement, which is a prerequisite for effective binding to the receptor. ontosight.ai

Stereochemical Considerations in Ligand-Receptor Binding

Opioid receptors are chiral macromolecules, and as such, they exhibit a high degree of stereoselectivity in their interactions with ligands. The stereochemistry of 14-substituted dihydromorphinones is critical for their pharmacological activity.

The substituents introduced at the 14-position of the morphinan ring are typically in the beta (β) configuration. This orientation projects the substituent out from the plane of the C-ring in a manner that allows it to interact with residues in the upper, more divergent region of the opioid receptor binding pocket. nih.gov This region is often associated with determining receptor subtype selectivity and modulating efficacy (the "address" region), while the core morphinan interacts with the more conserved lower pocket (the "message" region).

Preclinical Mechanistic and Functional Studies of 14 Thioglycolamido 7,8 Dihydromorphinone

In Vitro Cell-Based Assays for Receptor Function

In vitro studies using cell membrane preparations have been crucial in defining the molecular interactions between 14-Thioglycolamido-7,8-dihydromorphinone and the μ-opioid receptor. These assays have demonstrated that the compound engages in a wash-resistant binding, indicative of a covalent bond formation. nih.gov

To confirm the specificity of this compound's interaction with the μ-opioid receptor, binding site protection assays were conducted. In these experiments, bovine striatal membranes were incubated with ligands selective for different opioid receptor subtypes (μ, kappa κ, and delta δ) prior to the introduction of this compound. nih.gov The results showed that pre-incubation with μ-selective ligands effectively protected the receptor from alkylation by the compound. nih.gov Conversely, ligands selective for kappa or delta receptors offered no such protection. nih.gov This demonstrates that this compound selectively binds to the μ-opioid receptor site. nih.gov

Table 1: Receptor Binding Site Protection Against this compound Alkylation

Pre-incubating Ligand TypeReceptor TargetProtection of μ-Receptor Binding Site
Mu (μ) LigandMu Opioid ReceptorYes
Kappa (κ) LigandKappa Opioid ReceptorNo
Delta (δ) LigandDelta Opioid ReceptorNo

In Vivo Pharmacological Models for Receptor-Mediated Effects

Animal models have been instrumental in characterizing the functional consequences of this compound's interaction with the μ-opioid receptor, revealing a complex profile of initial agonism followed by long-term antagonism. researchgate.net

In the mouse tail-flick assay, intracerebroventricular (i.c.v.) administration of this compound produced a short-term antinociceptive (pain-relieving) effect. researchgate.net This initial agonist activity was notably potent, with the compound being 11.6 times more potent than morphine administered via the same route. researchgate.net This effect, however, is transient and gives way to a prolonged antagonistic phase. researchgate.net

Following its short-lived agonist phase, this compound exhibits a profound and long-lasting antagonist effect at the μ-opioid receptor. researchgate.net Pretreatment with the compound in mice led to a time-related and dose-dependent antagonism of morphine-induced antinociception. researchgate.net This antagonistic effect was observed to begin between 8 to 48 hours after administration and persisted for a significant duration. researchgate.net This long duration of action is consistent with the covalent binding mechanism observed in in vitro assays. researchgate.netnih.gov

The antagonistic action of this compound is highly selective for the μ-opioid receptor. researchgate.net Pretreatment with the compound was shown to antagonize the antinociceptive effects of the μ-agonists morphine and 14-β-(bromoacetamido)-7,8-dihydromorphinone (H2BAMO). researchgate.net However, it did not block the antinociception produced by the delta-selective agonist [D-Pen2,D-Pen5]enkephalin (DPDPE) or the kappa-selective agonist U50,488. researchgate.net

Furthermore, studies distinguished this antagonism from simple cross-tolerance. While pretreatment with other μ-agonists like [D-Ala2,N(Me)Phe4,Gly-ol]enkephalin (DAMGO) and H2BAMO also attenuated morphine's effects, this was attributed to cross-tolerance and lasted up to 24 hours. researchgate.net The antagonism by this compound was more profound and longer-lasting, consistent with an irreversible blockade of the receptor. researchgate.net

Table 2: In Vivo Effects of this compound Pretreatment on Various Opioid Agonists

AgonistReceptor SelectivityEffect of Pretreatment
MorphineMu (μ)Antagonized
H2BAMOMu (μ)Antagonized
DPDPEDelta (δ)Not Antagonized
U50,488Kappa (κ)Not Antagonized

Investigations into Ligand Specificity and Cross-Reactivity in Complex Biological Systems

The ligand specificity and potential for cross-reactivity of this compound (TAMO) have been scrutinized in preclinical studies to delineate its pharmacological profile. These investigations have primarily focused on its interaction with the major subtypes of opioid receptors: mu (µ), delta (δ), and kappa (κ). The available evidence strongly indicates that TAMO functions as a selective agonist for the mu-opioid receptor.

In functional assays, the antinociceptive effects induced by this compound were successfully blocked by the mu-selective antagonist, beta-funaltrexamine. nih.gov Conversely, the administration of a delta-selective antagonist, N,N-diallyl-Tyr-Aib-Aib-Phe-Leu-OH, did not counteract the analgesic properties of TAMO. nih.gov This suggests a lack of significant functional interaction with the delta-opioid receptor. nih.gov

Further supporting its mu-receptor selectivity, pretreatment with TAMO was shown to antagonize the antinociceptive effects of the archetypal mu-opioid agonist, morphine. nih.gov However, this pretreatment did not affect the analgesia produced by the delta-selective agonist, [D-Pen2,D-Pen5]enkephalin (DPDPE), or the kappa-selective agonist, U50,488. nih.gov This lack of interference with delta and kappa receptor-mediated analgesia underscores the specific action of TAMO at the mu-opioid receptor. nih.gov

Binding studies have provided additional insights into the molecular interactions of this compound. Research utilizing a disulfide derivative of TAMO demonstrated that its binding to mu-opioid receptors could be protected by the presence of other mu-receptor ligands, but not by ligands specific for the kappa or delta receptors. nih.gov This finding points to a specific binding interaction at the mu-opioid receptor site. nih.gov It has also been concluded from these studies that this derivative of TAMO binds covalently to the mu-opioid receptor, which is a notable characteristic of its interaction with the receptor. nih.gov

Currently, there is a lack of published data regarding the cross-reactivity of this compound with non-opioid receptor systems. Therefore, its broader cross-reactivity profile beyond the opioid receptor family remains to be elucidated.

Ligand Specificity of this compound

Receptor Subtype Interaction Type Evidence
Mu (µ)-Opioid Receptor Agonist Antinociceptive effects are antagonized by the mu-selective antagonist beta-funaltrexamine. nih.gov Pretreatment antagonizes morphine-induced antinociception. nih.gov Mu-ligands protect against its binding site alkylation. nih.gov
Delta (δ)-Opioid Receptor No significant interaction Antinociceptive effects are not antagonized by a delta-selective antagonist. nih.gov Does not affect the antinociception of a delta-selective agonist. nih.gov Delta-ligands do not protect its binding site from alkylation. nih.gov
Kappa (κ)-Opioid Receptor No significant interaction Does not affect the antinociception of a kappa-selective agonist. nih.gov Kappa-ligands do not protect its binding site from alkylation. nih.gov

Advanced Research Perspectives and Future Directions

Computational Modeling and Molecular Dynamics Simulations of Ligand-Receptor Complexes

Computational methods are indispensable tools for understanding the molecular interactions that govern drug action. nih.gov For 14-Thioglycolamido-7,8-dihydromorphinone, molecular modeling and dynamics simulations provide a window into its complex interaction with the µ-opioid receptor at an atomic level. youtube.com

The process typically begins with docking studies, where computational algorithms predict the most likely binding pose of the ligand within the receptor's binding pocket. acs.orgmdpi.com These studies are guided by high-resolution crystal structures of opioid receptors, such as the structure of the µ-opioid receptor co-crystallized with the irreversible antagonist β-funaltrexamine (PDB code: 4DKL). mdpi.com

Following docking, molecular dynamics (MD) simulations are employed to observe the dynamic behavior of the ligand-receptor complex over time. fda.gov These simulations can reveal:

Key Amino Acid Interactions : Identification of specific residues that form stable hydrogen bonds, salt bridges, or hydrophobic interactions with the ligand. For morphinans, interactions with residues like Asp147 and Tyr326 are known to be critical. biorxiv.org

Receptor Conformational Changes : How the binding of the ligand induces subtle but significant changes in the receptor's shape, which is the first step in initiating a signaling cascade. youtube.com

Covalent Bonding Pathway : For an irreversible ligand like this compound, MD simulations can model the trajectory and energetics of the reactive thioglycolamide group as it approaches a nucleophilic amino acid residue (e.g., a cysteine) in the binding pocket, leading to the formation of a covalent bond.

These computational insights are crucial for interpreting experimental data and for guiding the rational design of new molecules with improved properties. nih.gov

Key Residues in the µ-Opioid Receptor Orthosteric PocketPotential Role in Ligand Binding
Asp147 (TM3)Forms a critical salt bridge with the protonated amine of morphinan (B1239233) ligands.
Tyr148 (TM3)Involved in hydrogen bonding and stabilization of the ligand. biorxiv.org
Met151 (TM3)Contributes to the hydrophobic pocket.
His297 (TM6)Can form hydrogen bonds and is important for the binding of several opioids. biorxiv.org
Trp293 (TM6)Plays a role in the activation switch of the receptor.
Tyr326 (TM7)Forms a hydrogen bond with the phenolic hydroxyl group of morphinans. biorxiv.org

Strategies for Modulating Opioid Receptor Signaling Pathways

Activation of the µ-opioid receptor is not a simple "on-off" switch. It initiates multiple downstream intracellular signaling cascades. The two most studied pathways are:

G-protein signaling : This pathway is primarily responsible for the desired analgesic effects of opioids. nih.govmdpi.com

β-arrestin signaling : This pathway has been linked to many of the undesirable side effects, such as respiratory depression, constipation, and the development of tolerance. mdpi.comnih.gov

The concept of "biased agonism" describes the ability of certain ligands to preferentially activate one pathway over the other. annualreviews.orgmdpi.com A G-protein-biased agonist would theoretically produce strong analgesia with a significantly reduced side-effect profile, representing a major goal in modern pharmacology. nih.gov

A key future direction for this compound research is to characterize its signaling profile. Determining whether this irreversible agonist shows bias towards either the G-protein or β-arrestin pathway is of significant interest. An irreversible, G-protein-biased agonist could serve as a unique research tool to study the long-term consequences of selective pathway activation. researchgate.net Computational modeling can aid in this effort by predicting how structural modifications to the this compound scaffold might influence the receptor's conformation and its subsequent coupling to intracellular signaling partners. mdpi.com

Design of Next-Generation Irreversible Opioid Ligands with Tuned Receptor Profiles

The structure of this compound provides a versatile scaffold for the rational design of new, highly specialized irreversible opioid ligands. ontosight.ai The goal is to create next-generation probes and potential therapeutics with precisely "tuned" pharmacological profiles by systematically modifying different parts of the molecule.

Key strategies for this design process include:

Tuning Receptor Selectivity : The core morphinone (B1233378) structure can be altered to enhance selectivity for the µ-receptor over δ- and κ-receptors. For example, other derivatives with substitutions at the 14-position have been shown to be highly µ-selective antagonists. nih.gov Computational docking against the crystal structures of all three receptor subtypes can guide these modifications. mdpi.com

Tuning Covalent Reactivity : The thioglycolamide moiety is the "warhead" responsible for covalent bond formation. Its chemical reactivity can be fine-tuned by altering its electronic properties. This would allow for the creation of a series of ligands with varying rates of irreversible binding—from very rapid for acute receptor inactivation studies to slower-acting for applications requiring more controlled receptor occupancy.

Tuning Signaling Bias : As discussed previously, insights from computational modeling and experimental assays can be used to modify the ligand structure to promote G-protein pathway engagement while minimizing β-arrestin recruitment. nih.govacs.org This involves optimizing the ligand's shape and interaction patterns to stabilize a receptor conformation that preferentially binds G-proteins.

By integrating these strategies, researchers can aspire to design novel irreversible ligands with custom-built combinations of selectivity, reactivity, and signaling bias. Such molecules would be powerful tools for dissecting the complexities of opioid pharmacology and could serve as templates for future therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 14-Thioglycolamido-7,8-dihydromorphinone, and what methodological considerations are critical for reproducibility?

  • Answer : The compound is synthesized via nucleophilic substitution reactions, often involving tetrahydrofuran (THF) as a solvent and triethylamine (Et3_3N) to neutralize byproducts (e.g., HCl). Key steps include:

  • Reaction monitoring via thin-layer chromatography (TLC) to confirm intermediate formation .
  • Purification via column chromatography to isolate the final product, ensuring removal of triethylammonium chloride salts .
  • Structural confirmation using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .

Q. How is this compound characterized structurally, and what analytical techniques are prioritized?

  • Answer : Standard characterization includes:

  • NMR spectroscopy (¹H, ¹³C) to confirm hydrogen and carbon environments, with emphasis on thioglycolamido and dihydromorphinone moieties .
  • X-ray crystallography for definitive stereochemical assignment, though this requires high-purity crystals (see Supplementary Information in ).
  • HRMS for molecular weight validation, critical for distinguishing derivatives .

Q. What preliminary pharmacological assays are recommended to assess its opioid receptor interactions?

  • Answer : Initial screens should include:

  • In vitro competitive binding assays using μ-opioid receptor (MOR)-expressing cell lines, with naloxone as a control .
  • Functional assays (e.g., cAMP inhibition) to evaluate agonist/antagonist activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of this compound?

  • Answer : Systematic optimization involves:

  • Solvent screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .
  • Catalyst exploration : Transition-metal catalysts (e.g., Pd/C) may accelerate thioglycolamido group incorporation .
  • Temperature gradients : Evaluate reaction progress at elevated temperatures (40–60°C) to reduce reaction time from days to hours .
  • Statistical design of experiments (DoE) to identify critical factors (e.g., molar ratios, solvent volume) .

Q. How should researchers resolve contradictions between NMR and X-ray crystallography data for this compound?

  • Answer : Contradictions may arise from dynamic conformational changes or crystal-packing effects. Mitigation strategies include:

  • Multi-technique validation : Cross-check with IR spectroscopy (amide I/II bands) and computational modeling (DFT for optimized geometry) .
  • Variable-temperature NMR to probe temperature-dependent conformational equilibria .
  • Crystallization solvent variation to assess packing-induced distortions .

Q. What experimental designs are suitable for studying its metabolic stability and active metabolites?

  • Answer : Advanced approaches include:

  • In vitro hepatic microsomal assays to identify phase I metabolites (e.g., CYP450-mediated oxidation) .
  • LC-MS/MS fragmentation patterns to correlate metabolites with structural analogs (e.g., 6α- and 6β-naloxol derivatives) .
  • Isotopic labeling (e.g., ¹⁴C at the thioglycolamido group) to track metabolic pathways .

Q. How can researchers address batch-to-batch variability in pharmacological activity?

  • Answer : Variability often stems from impurities or stereochemical inconsistencies. Solutions include:

  • HPLC purity profiling with diode-array detection (DAD) to quantify impurities ≥0.1% .
  • Chiral chromatography to ensure enantiomeric homogeneity, critical for receptor binding .
  • Dose-response curves across multiple batches to establish activity thresholds .

Methodological Notes

  • Data Interpretation : Use hypothesis-driven frameworks (e.g., deductive research) to link structural modifications to activity changes .
  • Peer Review : Engage cross-disciplinary experts to critique analytical workflows and mitigate confirmation bias .
  • Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) in Supplementary Information to aid replication .

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